trans-1-Cinnamylpiperazine
Overview
Description
Trans-1-Cinnamylpiperazine is a derivative of the piperazine family, a class of organic compounds that are known for their diverse chemical properties and biological activities. Piperazine derivatives are often synthesized for their potential pharmacological properties and can be modified to enhance their activity or specificity for certain biological targets. The compound of interest, trans-1-Cinnamylpiperazine, is structurally related to other piperazine derivatives that have been studied for various applications, including as intermediates in drug synthesis and as molecules with antioxidant properties .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the condensation of diamines with appropriate reactants followed by cyclization. For instance, trans-1-amino-4-benzyl-2,6-dimethylpiperazine, a related compound, is synthesized by condensing N-benzyl-1,2-propanediamine with α-bromopropionate, followed by thermal cyclization and reduction with lithium aluminum hydride . Although the specific synthesis of trans-1-Cinnamylpiperazine is not detailed in the provided papers, it is likely to follow similar synthetic routes involving key steps such as condensation, cyclization, and potential reduction processes.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring with nitrogen atoms at opposite positions. The trans configuration indicates that substituents at the 1 and 4 positions are on opposite sides of the piperazine ring. For example, the crystal structure of trans-2,5-dimethylpiperazine shows a chair conformation of the piperazine ring with methyl groups in the equatorial position, and the molecules are linked by N–H···N hydrogen bonds to form infinite ribbons . This information provides insight into the likely conformational properties of trans-1-Cinnamylpiperazine.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including substitutions, additions, and redox reactions, depending on the functional groups attached to the piperazine ring. The presence of a cinnamyl group in trans-1-Cinnamylpiperazine suggests potential reactivity in conjugate addition reactions or as a substrate for oxidation-reduction processes. The related compound, 1-butyryl-4-cinnamylpiperazine, undergoes metabolic transformations in rats, indicating that trans-1-Cinnamylpiperazine could also be metabolically active in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure, including factors such as polarity, hydrogen bonding capacity, and steric hindrance. The crystal structure analysis of related compounds reveals that hydrogen bonding plays a significant role in the solid-state packing of these molecules . The vibrational spectrum and NMR data provide additional information on the chemical environment of the atoms within the molecule . The antioxidant activity of a related compound suggests that trans-1-Cinnamylpiperazine may also possess similar properties, which could be explored for potential therapeutic applications .
Scientific Research Applications
Analytical Monitoring in Drug Synthesis
Trans-1-Cinnamylpiperazine, a key component in the synthesis of cinnarizine (a vasodilator with antihistamine activity), is monitored using gas chromatography techniques. This method allows for the qualitative and quantitative analysis of semiproducts in the drug's synthesis, offering rapid, stage-by-stage process monitoring (Sarycheva & Vedernikova, 1999).
Potential Anticancer Properties
A study synthesized novel Z-1-benzhydryl-4-cinnamylpiperazine derivatives, demonstrating moderate to good anticancer activity against human cervical cancer and murine microglial cell lines. One compound, cis-flunarizine, showed exceptional activity, suggesting its potential as a lead molecule for further development in cancer treatment (Shivaprakash et al., 2014).
Complement System Research
Research on trans-1-Cinnamylpiperazine derivatives, such as cinnarizine, has revealed their ability to inhibit complement activation in the properdin-dependent alternative pathway. This finding broadens the understanding of cinnarizine's anticomplementary activity and its interaction with magnesium-dependent steps in the activation sequence (Di Perri et al., 1977).
Biodistribution Studies in Drug Development
The development of a BODIPY-fluorophore-based probe for trans-1-Cinnamylpiperazine derivatives demonstrated its potential as an in vivo tracer. This approach is pivotal for determining future administration routes and regimens in treating diseases like Chagas with these compounds (Rodríguez et al., 2017).
Exploring Opioid Tripeptides in Cancer Research
A study investigated synthetic peptidomimetics containing an opioid tripeptide fragment hybridized with trans-1-cinnamylpiperazine for their cytotoxicity and hemolytic activity in pancreatic cancer models. These compounds showed promise in inhibiting cancer cell growth, contributing to the search for new therapies targeting metabolic pathways in cancer (Laskowska et al., 2017).
Safety And Hazards
Trans-1-Cinnamylpiperazine is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIOMTZIIOUMA-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035300 | |
Record name | (E)-1-Cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Cinnamylpiperazine | |
CAS RN |
87179-40-6, 18903-01-0 | |
Record name | (E)-1-Cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cinnamylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 87179-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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